3,4-dihydro-2H-pyran-6-ol
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Overview
Description
3,4-Dihydro-2H-pyran-6-ol: is a heterocyclic organic compound with the molecular formula C5H8O2 It is a derivative of dihydropyran, featuring a hydroxyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: One method involves the use of allyl ethers and first or second-generation Grubbs’ catalysts.
Molecular Iodine Catalysis: Another method utilizes molecular iodine to catalyze the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature.
Titanocene-Catalyzed Reductive Domino Reaction: This method starts with trifluoromethyl-substituted alkenes and epoxides, leading to the formation of diverse 6-fluoro-3,4-dihydro-2H-pyrans.
Industrial Production Methods:
Dehydration of Tetrahydrofurfuryl Alcohol: Industrially, 3,4-dihydro-2H-pyran can be prepared by dehydrating tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydro-2H-pyran-6-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used.
Major Products:
Oxidation: Oxidized derivatives such as pyranones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyrans depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Protecting Group: 3,4-Dihydro-2H-pyran-6-ol is used as a protecting group for alcohols in organic synthesis.
Biology and Medicine:
Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry:
Mechanism of Action
Mechanism:
Protecting Group Mechanism: When used as a protecting group, 3,4-dihydro-2H-pyran-6-ol reacts with alcohols to form tetrahydropyranyl ethers. This reaction is typically catalyzed by acids such as p-toluenesulfonic acid.
Molecular Targets and Pathways:
Alcohol Protection: The primary target is the hydroxyl group of alcohols, protecting them from undesired reactions during synthetic processes.
Comparison with Similar Compounds
Biological Activity
3,4-Dihydro-2H-pyran-6-ol is a cyclic ether with significant biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a six-membered ring with one oxygen atom and two double bonds. Its structural formula is represented as follows:
This compound is known for its reactivity due to the presence of the hydroxyl group and the unsaturated carbon framework.
1. Antimicrobial Activity
Research has demonstrated that 3,4-dihydro-2H-pyran derivatives exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 50 to 200 µg/mL, indicating moderate to strong antibacterial activity .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
2. Antitumor Activity
The antitumor potential of 3,4-dihydro-2H-pyran derivatives has been investigated in various cancer cell lines. For instance, compounds derived from this structure have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of 3,4-dihydro-2H-pyran derivatives against neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .
The biological activities of 3,4-dihydro-2H-pyran derivatives can be attributed to several mechanisms:
- Antimicrobial Action : The compounds disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
- Antitumor Mechanism : They induce apoptosis in cancer cells through mitochondrial pathway activation.
- Neuroprotection : Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of 3,4-dihydro-2H-pyran and tested their efficacy against common pathogens. The results indicated that modifications to the hydroxyl group significantly enhanced antimicrobial potency.
Case Study 2: Antitumor Activity in Vivo
A study involving xenograft models demonstrated that a specific derivative of 3,4-dihydro-2H-pyran significantly reduced tumor size compared to control groups. The treatment led to a reduction in cell proliferation markers such as Ki67 and an increase in apoptosis markers .
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h3,6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYLQIFRISXJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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